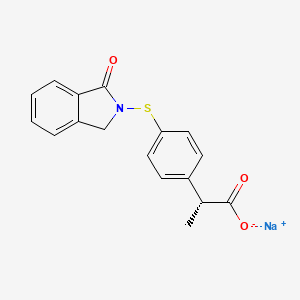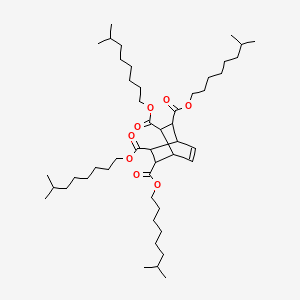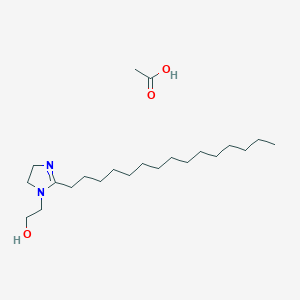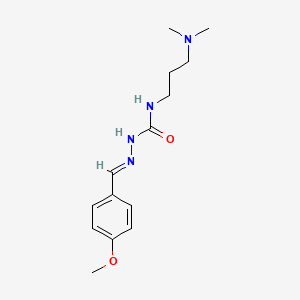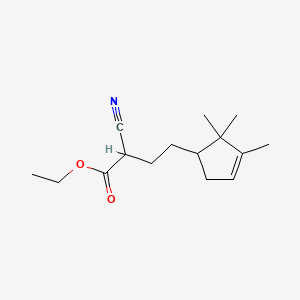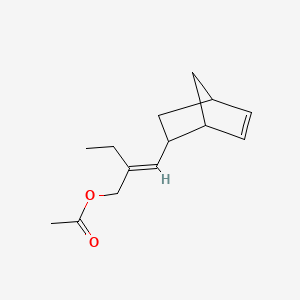
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate is an organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a bicyclo[2.2.1]heptene ring system, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., PCl5) and amines (e.g., NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Bicyclo[2.2.1]hept-5-en-2-one
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate stands out due to its unique acetate functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85567-26-6 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
[(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butyl] acetate |
InChI |
InChI=1S/C14H20O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h4-6,12-14H,3,7-9H2,1-2H3/b11-6+ |
InChI-Schlüssel |
BLABKEBSNRZDOA-IZZDOVSWSA-N |
Isomerische SMILES |
CC/C(=C\C1CC2CC1C=C2)/COC(=O)C |
Kanonische SMILES |
CCC(=CC1CC2CC1C=C2)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


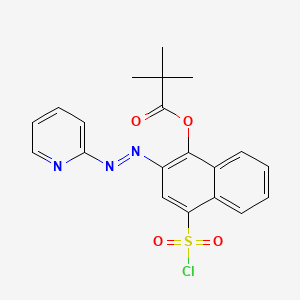

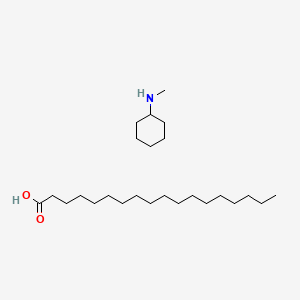
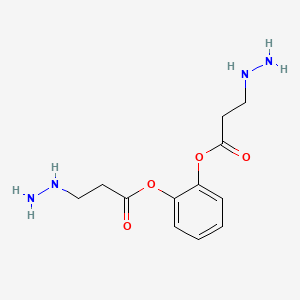
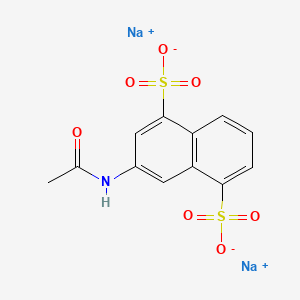
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
